1-(9H-carbazol-9-yl)-3-(4-(N-methylacetamido)phenoxy)propan-2-yl acetate
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Overview
Description
1-(9H-carbazol-9-yl)-3-(4-(N-methylacetamido)phenoxy)propan-2-yl acetate is a synthetic organic compound It features a carbazole moiety, a phenoxy group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-(4-(N-methylacetamido)phenoxy)propan-2-yl acetate typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole core can be synthesized through cyclization reactions involving aniline derivatives.
Attachment of the Phenoxy Group: This step may involve nucleophilic substitution reactions where a phenol derivative reacts with a suitable leaving group on the carbazole.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(9H-carbazol-9-yl)-3-(4-(N-methylacetamido)phenoxy)propan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials, such as polymers or organic semiconductors.
Mechanism of Action
The mechanism of action for 1-(9H-carbazol-9-yl)-3-(4-(N-methylacetamido)phenoxy)propan-2-yl acetate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(9H-carbazol-9-yl)-3-(4-hydroxyphenoxy)propan-2-yl acetate: Similar structure but with a hydroxyl group instead of an N-methylacetamido group.
1-(9H-carbazol-9-yl)-3-(4-aminophenoxy)propan-2-yl acetate: Contains an amino group instead of an N-methylacetamido group.
Uniqueness
1-(9H-carbazol-9-yl)-3-(4-(N-methylacetamido)phenoxy)propan-2-yl acetate is unique due to the presence of the N-methylacetamido group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where such properties are desired.
Properties
IUPAC Name |
[1-[4-[acetyl(methyl)amino]phenoxy]-3-carbazol-9-ylpropan-2-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c1-18(29)27(3)20-12-14-21(15-13-20)31-17-22(32-19(2)30)16-28-25-10-6-4-8-23(25)24-9-5-7-11-26(24)28/h4-15,22H,16-17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOSADXFLGHWFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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